molecular formula C22H20N4O6S2 B2490063 (E)-N'-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-3-nitrobenzohydrazide CAS No. 476667-96-6

(E)-N'-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-3-nitrobenzohydrazide

Cat. No. B2490063
CAS RN: 476667-96-6
M. Wt: 500.54
InChI Key: CTSCARDEQOZMJY-LDADJPATSA-N
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Description

Synthesis Analysis

The synthesis of similar thiazolidinone derivatives often involves Knoevenagel condensation or related reactions, combining aldehydes with thiazolidinone precursors to introduce benzylidene motifs. Such processes have been utilized to create compounds with specific substituents aimed at exploring their structural and functional diversity (Badr, Aly, Fahmy, & Mansour, 1981).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives, including their crystal and molecular structure, has been elucidated using techniques like X-ray diffraction and spectroscopic methods. These analyses reveal detailed insights into the compound's geometry, confirming the presence of specific functional groups and their configurations (Alotaibi, Mohamed, Abdel-Wahab, Hegazy, Kariuki, & El‐Hiti, 2018).

Chemical Reactions and Properties

Thiazolidinone derivatives engage in various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles, which can be attributed to their functional groups. These reactions include nucleophilic attack, cycloaddition, and formation of Mannich bases, offering pathways for further chemical modifications and the synthesis of complex molecules (Badr, Aly, Fahmy, & Mansour, 1981).

Scientific Research Applications

Antimicrobial Activity

One significant application of compounds similar to (E)-N'-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-3-nitrobenzohydrazide is in the field of antimicrobial activity. Studies have shown that rhodanine-3-acetic acid-based amides, esters, and derivatives exhibit potent antimicrobial properties against a range of bacteria, mycobacteria, and fungi. For instance, specific derivatives have demonstrated high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).

Xanthine Oxidase Inhibitory Activity

Hydrazones, structurally related to the compound , have been investigated for their xanthine oxidase inhibitory activities. One such compound, N'-(3-methoxybenzylidene)-4-nitrobenzohydrazide, showed notable activity. This suggests potential applications in conditions where xanthine oxidase inhibition is beneficial (Han, Guo, & Xue, 2022).

Anticancer Evaluation

A series of 4-thiazolidinone derivatives, closely related to the compound , have been synthesized and evaluated for their anticancer potentials. These compounds, including derivatives like N-(2-(5-(4-nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl) benzamide, displayed notable anticancer activity (Deep et al., 2016).

Photodynamic Therapy Application

Compounds with structural similarities to this compound, such as zinc phthalocyanine derivatives, have shown potential in photodynamic therapy, particularly for cancer treatment. Their properties, like high singlet oxygen quantum yield, make them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Supramolecular Structures

Research on compounds like 5-arylmethylene-2-thioxothiazolidin-4-ones, which bear resemblance to the compound , has led to the discovery of various hydrogen-bonded structures. These studies contribute to understanding the molecular interactions and potential applications in material science and molecular engineering (Delgado et al., 2005).

properties

IUPAC Name

N'-[4-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-3-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6S2/c1-32-17-8-2-5-14(11-17)12-18-21(29)25(22(33)34-18)10-4-9-19(27)23-24-20(28)15-6-3-7-16(13-15)26(30)31/h2-3,5-8,11-13H,4,9-10H2,1H3,(H,23,27)(H,24,28)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSCARDEQOZMJY-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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